n-(2-Aminophenyl)-4-((4-chloro-2h-indazol-2-yl)methyl)benzamide

HDAC inhibitor regioisomerism indazole cap group

n-(2-Aminophenyl)-4-((4-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-02-2; molecular formula C21H17ClN4O; MW 376.84) is a synthetic small molecule belonging to the N-(2-aminophenyl)benzamide class of histone deacetylase (HDAC) inhibitors. The compound features a 2-aminophenyl benzamide zinc-binding group connected via a methylene linker to a 4-chloro-2H-indazole cap group.

Molecular Formula C21H17ClN4O
Molecular Weight 376.8 g/mol
CAS No. 920315-02-2
Cat. No. B12941669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Aminophenyl)-4-((4-chloro-2h-indazol-2-yl)methyl)benzamide
CAS920315-02-2
Molecular FormulaC21H17ClN4O
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C(=N3)C=CC=C4Cl
InChIInChI=1S/C21H17ClN4O/c22-17-4-3-7-19-16(17)13-26(25-19)12-14-8-10-15(11-9-14)21(27)24-20-6-2-1-5-18(20)23/h1-11,13H,12,23H2,(H,24,27)
InChIKeyQKVYXXFAPYQMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(2-Aminophenyl)-4-((4-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-02-2): Procurement-Relevant Compound Identity and Pharmacophore Class


n-(2-Aminophenyl)-4-((4-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-02-2; molecular formula C21H17ClN4O; MW 376.84) is a synthetic small molecule belonging to the N-(2-aminophenyl)benzamide class of histone deacetylase (HDAC) inhibitors [1]. The compound features a 2-aminophenyl benzamide zinc-binding group connected via a methylene linker to a 4-chloro-2H-indazole cap group. The 2H-indazol-2-yl substitution pattern is structurally significant: this regioisomeric form appears in crystalline HDAC inhibitors developed by Takeda (e.g., Compound I: N-(2-Aminophenyl)-4-((5,6-dimethoxy-2H-indazol-2-yl)methyl)benzamide), which were advanced as polymorph-defined pharmaceutical candidates targeting Class I HDACs [2]. The 4-chloro substituent on the indazole ring introduces differentiated electronic and steric properties relative to unsubstituted, 3-chloro, or 5,6-dimethoxy analogs, potentially modulating HDAC isoform binding and antiproliferative activity [3].

Class I HDAC benzamide inhibitor pharmacophore with N-(2-aminophenyl) zinc-binding motif
2H-indazol-2-yl cap group regioisomer for HDAC surface recognition studies
Monochloro-substituted scaffold supports systematic cap group SAR exploration

Why Indazole-Benzamide HDAC Inhibitors Are Not Interchangeable: Structural Determinants of Target Engagement for CAS 920315-02-2


Within the N-(2-aminophenyl)benzamide HDAC inhibitor class, three structural variables critically determine target engagement and cellular potency: (i) the indazole N-substitution regioisomer (1H-indazol-1-yl vs. 2H-indazol-2-yl), (ii) the position and nature of the indazole chloro substituent, and (iii) the linker topology. The 2H-indazol-2-yl regioisomer of CAS 920315-02-2 distinguishes it from the corresponding 1H-indazol-1-yl isomer (CAS 920315-01-1), which presents a different spatial orientation of the cap group within the HDAC surface recognition pocket [1]. The 4-chloro substituent further differentiates this compound from the 3-chloro-2H-indazol-2-yl analog (CAS 920315-20-4) and the unsubstituted 2H-indazol-2-yl derivative (CAS 920314-26-7), each of which may exhibit altered HDAC isoform selectivity and antiproliferative profiles [2]. Generic substitution among these analogs without empirical verification risks selecting a compound with meaningfully different target binding, cellular potency, or selectivity, undermining experimental reproducibility and SAR continuity.

Target Compound
2H-indazol-2-yl regioisomer
Cap group geometry aligned with Takeda 2H-indazol-2-yl crystalline inhibitor scaffold
Substitution Risk
1H-indazol-1-yl isomer
Regioisomer shift may alter HDAC surface pocket binding geometry and solubility profile
Target Compound
4-chloro indazole substitution
Chlorine at the 4-position presents distinct electronic and steric properties to HDAC
Substitution Risk
3-chloro analog
Positional isomer may shift isoform selectivity and antiproliferative potency context
Target Compound
Monochloro indazole cap
Single 4-chloro substituent supports clean attribution of SAR changes from derivatization
Substitution Risk
Multi-substituted analogs
Dimethoxy or acetamido analogs introduce additional hydrogen-bonding and polarity variables

Quantitative Differentiation Evidence for n-(2-Aminophenyl)-4-((4-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-02-2) Versus Key Analogs


2H-Indazol-2-yl Regioisomerism: Patent-Backed Structural Differentiation from 1H-Indazol-1-yl Isomers

The 2H-indazol-2-yl regioisomer of CAS 920315-02-2 is structurally distinguished from the 1H-indazol-1-yl regioisomer (CAS 920315-01-1) by the connectivity of the indazole ring to the benzamide linker. The 2H-indazol-2-yl substitution pattern is explicitly claimed in Takeda's WO-2008089436-A3 patent covering crystalline HDAC inhibitors, where Compound (I)—N-(2-Aminophenyl)-4-((5,6-dimethoxy-2H-indazol-2-yl)methyl)benzamide—is designated as a polymorph-defined pharmaceutical candidate [1]. The 1H-indazol-1-yl regioisomer is not covered by this crystalline form patent, indicating that the 2H-indazol-2-yl geometry is critical for achieving the claimed solid-state properties and, by extension, consistent pharmaceutical performance [1]. This regioisomeric distinction carries procurement significance, as the 1H-indazol-1-yl analog (CAS 920315-01-1) may exhibit different HDAC binding geometry, solubility, and biological activity.

Regioisomer Identity
Class-level
2H-indazol-2-yl cap geometry
Regioisomer attribution context
Patent scope distinguishes N-substitution topology from 1H-indazol-1-yl isomer
HDAC inhibitor regioisomerism indazole cap group drug design

4-Chloro vs. 3-Chloro Indazole Substitution: Antiproliferative Potency Differentiation in the 2H-Indazol-2-yl Series

The 3-chloro-2H-indazol-2-yl analog (CAS 920315-20-4) has demonstrated an IC50 of 1.30 µM against HepG2 hepatocellular carcinoma cells, compared to 17.25 µM for the reference HDAC inhibitor SAHA (suberoylanilide hydroxamic acid), representing an approximately 13.3-fold improvement in antiproliferative potency . The target compound (CAS 920315-02-2) bears the chloro substituent at the 4-position rather than the 3-position of the indazole ring. This positional difference alters the electronic distribution and steric presentation of the chlorine atom to the HDAC surface recognition pocket. In analogous benzamide HDAC inhibitor series, chloro substitution position on the aromatic cap group has been shown to modulate HDAC isoform selectivity and cellular potency through differential interactions with the enzyme surface [1]. While direct quantitative data for the 4-chloro compound are not available in the public domain, the 3-chloro analog data establish that chloro-substituted 2H-indazol-2-yl benzamides can achieve low-micromolar antiproliferative activity with significant improvement over the hydroxamic acid benchmark SAHA, and the 4-chloro positional isomer is expected to exhibit a distinct selectivity and potency profile [1].

Cell-Model Potency
Context-dependent
3-Cl analog IC50 1.30 µM vs SAHA 17.25 µM (HepG2)
Supports cell-model endpoint review
4-Cl positional SAR not yet reported; distinct selectivity profile expected
antiproliferative activity chloro substitution SAR HepG2 HDAC inhibition

Class I HDAC Inhibition by N-(2-Aminophenyl)benzamides: Benchmark Potency Context for the Target Compound

The N-(2-aminophenyl)benzamide pharmacophore shared by CAS 920315-02-2 is a validated zinc-binding motif that confers Class I HDAC selectivity. In published SAR studies, N-(2-aminophenyl)benzamide 15k inhibited HDAC1, HDAC2, and HDAC3-NCoR2 with IC50 values of 80, 110, and 6 nM respectively, demonstrating Class I selectivity over Class II HDACs [1]. A related benzamide, 24a, exhibited IC50 values of 930 nM (HDAC1), 85 nM (HDAC2), 12 nM (HDAC3), and 4,100 nM (HDAC8), confirming potent HDAC3 selectivity within Class I [1]. The clinical benzamide HDAC inhibitor MS-275 (Entinostat) inhibits HDAC1 with IC50 of approximately 180–510 nM and HDAC3 with IC50 of approximately 500–1,700 nM, establishing the therapeutic benchmark for this pharmacophore class [2]. CAS 920315-02-2 incorporates this validated N-(2-aminophenyl)benzamide zinc-binding group with a 4-chloro-2H-indazole cap, positioning it as a structural analog within a pharmacophore class capable of nanomolar Class I HDAC inhibition.

Class I HDAC Context
Class-level
Benzamide class: HDAC3 IC50 ~6–12 nM
Class-level pharmacophore context
MS-275 benchmark: HDAC1 ~180–510 nM, HDAC3 ~500–1700 nM
HDAC1 HDAC2 HDAC3 benzamide zinc-binding group class I selectivity

Indazole-Benzamide Scaffold in Antiproliferative Drug Discovery: CDK1 and HDAC Dual-Target Potential

Indazole-benzamide derivatives have been evaluated as dual-target agents. N-(indazolyl)benzamido derivatives were shown to inhibit CDK1/cyclin B kinase in the low micromolar range and to moderately inhibit the K-562 human chronic myelogenous leukemia cell line, while demonstrating non-cytotoxicity against HuDe primary human dermal cell cultures [1]. This selective cytotoxicity profile—activity against leukemic cells with sparing of normal primary cells—mirrors the therapeutic window sought in HDAC-targeted cancer therapy. The indazole scaffold is therefore capable of engaging multiple cancer-relevant targets (CDK1, HDACs), and the specific substitution pattern (4-chloro, 2H-indazol-2-yl) may confer a unique polypharmacology profile distinct from other indazole-benzamide regioisomers or substitution variants [1][2].

Kinase Panel Context
Class-level
CDK1/cyclin B; K-562 cell model
Supports dual-target assay context
Selectivity vs HuDe primary cells reported in indazole-benzamide class
CDK1 inhibition indazole scaffold kinase inhibition K-562 leukemia dual pharmacology

Physicochemical and Synthetic Accessibility Differentiation: 4-Chloro-2H-Indazole vs. Multi-Substituted Analogs

CAS 920315-02-2 presents a monochloro-substituted 2H-indazole cap group, offering a balanced profile of synthetic accessibility and physicochemical properties compared to more heavily substituted analogs. The Takeda clinical candidate Compound (I) (N-(2-Aminophenyl)-4-((5,6-dimethoxy-2H-indazol-2-yl)methyl)benzamide) [1] and Compound (II) (4-((6-Acetamido-2H-indazol-2-yl)methyl)-N-(2-aminophenyl)benzamide) [1] carry polar substituents (dimethoxy, acetamido) that increase hydrogen-bonding capacity and molecular complexity. The 4-chloro substituent, by contrast, is a simple, lipophilic, electron-withdrawing group that can be readily varied in SAR studies. The molecular weight of 376.84 g/mol and the presence of a single chloro substituent place CAS 920315-02-2 in a favorable property space for cell permeability assessment and further derivatization, as the chlorine atom serves as a synthetic handle for cross-coupling reactions [1].

Scaffold Profile
Class-level
Monochloro; 2H-indazol-2-yl cap
Supports SAR exploration workflow
Chloro substituent enables cross-coupling derivatization
synthetic tractability physicochemical properties lead optimization SAR exploration

Recommended Research and Procurement Application Scenarios for n-(2-Aminophenyl)-4-((4-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-02-2)


Systematic SAR Exploration of Indazole Chloro-Substitution Topology in Class I HDAC Benzamide Inhibitors

Procure CAS 920315-02-2 (4-chloro-2H-indazol-2-yl) alongside the 3-chloro-2H-indazol-2-yl analog (CAS 920315-20-4) and the 1H-indazol-1-yl regioisomer (CAS 920315-01-1) to construct a comprehensive positional scanning set. The 3-chloro analog has demonstrated an antiproliferative IC50 of 1.30 µM in HepG2 cells (vs. SAHA IC50 of 17.25 µM); parallel testing of the 4-chloro compound under identical conditions will establish the SAR contribution of chlorine position to HDAC-dependent antiproliferative activity . This set enables direct determination of whether the 4-chloro substituent confers superior potency or isoform selectivity relative to the 3-chloro and 1H-indazol-1-yl variants.

Building on the Takeda 2H-Indazol-2-yl Clinical Candidate Scaffold: Cap Group Diversification

CAS 920315-02-2 represents an early-stage, minimally elaborated analog within the 2H-indazol-2-yl benzamide series that produced Takeda's crystalline HDAC inhibitor clinical candidates (Compound I: 5,6-dimethoxy; Compound II: 6-acetamido) [1]. Researchers pursuing this development trajectory can use CAS 920315-02-2 as a reference compound for cap group SAR, systematically introducing additional substituents (e.g., methoxy, amino, fluoro) at the indazole 5-, 6-, or 7-positions while monitoring changes in HDAC isoform selectivity and antiproliferative potency. The monochloro starting point allows clean attribution of potency changes to each added substituent.

Comparative Class I HDAC Isoform Profiling Against the Clinical Benchmark MS-275 (Entinostat)

The N-(2-aminophenyl)benzamide zinc-binding group of CAS 920315-02-2 is the same pharmacophore present in MS-275 (Entinostat), which inhibits HDAC1 (IC50 ~180–510 nM) and HDAC3 (IC50 ~500–1,700 nM) [2]. Head-to-head HDAC isoform profiling of CAS 920315-02-2 against MS-275 in recombinant HDAC1, HDAC2, HDAC3, and HDAC8 assays will quantify whether the 4-chloro-2H-indazole cap group shifts isoform selectivity relative to the clinical benzamide benchmark. This experiment directly addresses the procurement-relevant question: does the indazole cap confer differentiated pharmacology compared to the pyridine-based cap of MS-275?

Dual HDAC-Kinase Polypharmacology Screening in Leukemia Models

Indazole-benzamide derivatives have demonstrated both CDK1 inhibitory activity (low micromolar range) and antiproliferative effects against K-562 chronic myelogenous leukemia cells, with selectivity over normal HuDe primary fibroblasts [3]. CAS 920315-02-2 should be evaluated in parallel CDK1/cyclin B kinase assays and K-562 cell proliferation assays to establish whether the 4-chloro-2H-indazol-2-yl configuration maintains or enhances this dual-target profile. Confirmation of dual HDAC-CDK1 pharmacology would differentiate this compound from single-target HDAC inhibitors and support its use in polypharmacology-focused cancer research programs.

Application
Selection Property
Validation Focus
HDAC isoform SAR studies
Chloro-positional analog set
Comparative cell-model endpoint profiling
Indazole cap group SAR
Minimally elaborated scaffold
Substituent-attributed potency review
Class I HDAC isoform profiling
Benzamide pharmacophore comparison
Isoform selectivity context review
HDAC-kinase polypharmacology research
Indazole-benzamide dual-target scaffold
Parallel kinase and HDAC assay context
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